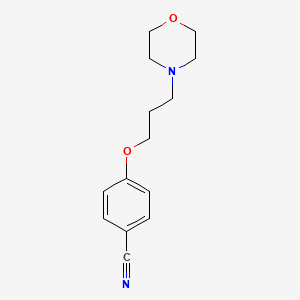

4-(3-Morpholinopropoxy)benzonitrile

Description

Properties

CAS No. |

146440-16-6 |

|---|---|

Molecular Formula |

C14H18N2O2 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

4-(3-morpholin-4-ylpropoxy)benzonitrile |

InChI |

InChI=1S/C14H18N2O2/c15-12-13-2-4-14(5-3-13)18-9-1-6-16-7-10-17-11-8-16/h2-5H,1,6-11H2 |

InChI Key |

SBCPMTIGBPCIGI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCOC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Morpholine-Linked Benzonitriles

The biological and physicochemical properties of benzonitrile derivatives are highly influenced by substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Preparation Methods

Standard Alkylation Protocol

-

Reactants :

-

3-Hydroxy-4-methoxybenzonitrile (1 eq)

-

N-(3-Chloropropyl)morpholine (1.1 eq)

-

-

Base : Potassium carbonate (2 eq)

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Work-up :

Key Spectral Data :

Industrial-Scale Modifications

-

Purification :

Alternative Synthetic Routes

Nitration Followed by Alkylation

Reductive Amination Pathway

-

Reactants :

-

4-Methoxy-5-nitrobenzonitrile

-

3-Morpholinopropylamine

-

Comparative Analysis of Methods

| Parameter | Alkylation (Section 1.1) | Industrial Alkylation (Section 1.2) | Nitration-Alkylation (Section 2.1) |

|---|---|---|---|

| Reaction Time | 10–12 hours | 8 hours | 50 hours (nitration) + 10 hours |

| Solvent | DMF/acetonitrile | Toluene | H₂SO₄/glacial acetic acid |

| Catalyst | K₂CO₃ | NaI | – |

| Yield | 94–98% | 90–94% | 70–75% |

| Purity | >95% | >99% | 85–90% |

| Scalability | Lab-scale | Industrial | Lab-scale |

Critical Process Considerations

Solvent Selection

Base Optimization

Purification Challenges

Industrial Production Protocols

Large-Scale Alkylation

-

Equipment : Glass-lined reactors with reflux condensers.

-

Cost Drivers :

Emerging Methodologies

Microwave-Assisted Synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(3-Morpholinopropoxy)benzonitrile, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis involves two key steps:

Dehydration of isovanillin : React isovanillin (3-hydroxy-4-methoxybenzaldehyde) with hydroxylamine hydrochloride in the presence of sodium formate/formic acid to yield 3-hydroxy-4-methoxybenzonitrile (96% yield under optimal conditions: 72°C, 6 hours, 1:2 molar ratio) .

Alkylation : React 3-hydroxy-4-methoxybenzonitrile with N-(3-chloropropyl)morpholine in DMF using K₂CO₃ as a base. Optimal conditions include a 1:1.1 molar ratio and reflux for 6 hours, achieving 96% yield .

- Key Variables : Temperature, molar ratios, solvent choice (DMF enhances nucleophilic substitution), and catalyst/base selection.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., nitrile stretch ~2220 cm⁻¹, morpholine C-O-C vibrations) .

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, morpholine protons at δ ~2.4–3.7 ppm) .

- UV-Vis : Assesses electronic transitions; λmax for nitrile-containing aromatics typically ranges 250–300 nm .

- X-ray crystallography (if crystalline): Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in morpholine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.